molecular formula C13H10N4 B2791984 3-(Indolin-1-yl)pyrazine-2-carbonitrile CAS No. 1478820-08-4

3-(Indolin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2791984
CAS No.: 1478820-08-4
M. Wt: 222.251
InChI Key: FIFCXVXPCCIKGB-UHFFFAOYSA-N
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Description

3-(Indolin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both indole and pyrazine moieties

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Indolin-1-yl)pyrazine-2-carbonitrile are not fully understood. It is known that indole derivatives, which include compounds with an indolin-1-yl group, have diverse biological activities . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of this compound are not well documented. It is known that indole derivatives can have a wide range of effects on cells . For example, some indole derivatives have been found to have antiviral activity, with certain compounds showing inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. Indole derivatives are known to be involved in various metabolic pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Indolin-1-yl)pyrazine-2-carbonitrile typically involves the condensation of indole derivatives with pyrazine-2-carbonitrile. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an indole derivative with a pyrazine-2-carbonitrile under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a phosphine ligand, such as 1,1’-bis(di-tert-butylphosphino)ferrocene, in a suitable solvent like N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Indolin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Indolin-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(Indolin-1-yl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

List of Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and makes it a valuable building block for the synthesis of more complex molecules. Further research into its mechanism of action and applications will likely uncover new and exciting uses for this compound.

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-9-11-13(16-7-6-15-11)17-8-5-10-3-1-2-4-12(10)17/h1-4,6-7H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFCXVXPCCIKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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